

Thermochemical data for 2-Bromo-4-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-4-nitroaniline

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An In-Depth Technical Guide to the Thermochemical Profile of **2-Bromo-4-nitroaniline**

Abstract

This technical guide provides a comprehensive overview of the thermochemical and structural properties of **2-Bromo-4-nitroaniline** ($C_6H_5BrN_2O_2$), a key intermediate in pharmaceutical and chemical synthesis. For professionals in research and drug development, understanding the energetic properties, thermal stability, and solid-state structure of such molecules is paramount for process safety, formulation, and predicting reactivity. While direct experimental thermochemical data such as enthalpy of formation is not extensively reported in the literature, this guide synthesizes the available, high-quality crystallographic data and outlines the authoritative experimental and computational methodologies required for a complete thermochemical characterization. We present a logical workflow, from structural analysis to the determination of key energetic parameters, providing both the established data and a clear protocol for obtaining missing values, thereby offering a complete scientific roadmap for researchers.

Introduction: The Scientific Imperative for Thermochemical Data

2-Bromo-4-nitroaniline serves as a versatile precursor in the synthesis of various bioactive molecules and dyes.^{[1][2]} Its structure, featuring an amine, a nitro group, and a halogen on an aromatic ring, makes it a compound of significant interest. The nitro group, in particular, classifies it as an energetic material, where understanding its thermal behavior is not merely academic but a critical aspect of safety and handling.^{[3][4]} Thermochemical data, such as the

standard molar enthalpy of formation ($\Delta_f H^\circ_m$), enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ_m$), and thermal decomposition pathways, are fundamental parameters that govern:

- **Process Safety & Hazard Analysis:** Quantifying the energy released during decomposition is essential for preventing runaway reactions in industrial-scale synthesis.
- **Drug Development:** The stability and solid-state energy (lattice energy) of an active pharmaceutical ingredient (API) intermediate can influence the crystallization, polymorphism, and solubility of the final product.
- **Computational Modeling:** Experimental data provides the benchmark for validating and refining computational thermochemistry models, which can then be used to predict the properties of novel, related compounds.^[5]

This guide addresses the current state of knowledge and provides the necessary framework for a full thermochemical evaluation of **2-Bromo-4-nitroaniline**.

Molecular and Crystal Structure: The Foundation of Solid-State Energetics

The spatial arrangement of atoms and molecules in the solid state dictates many of a compound's physical and energetic properties. The crystal structure of **2-Bromo-4-nitroaniline** has been meticulously determined, providing invaluable insights into its stability.^{[6][7][8]}

The molecule is nearly planar, with a dihedral angle of just $4.57(4)^\circ$ between the nitro group and the benzene ring.^{[6][9]} A significant feature is the formation of an intramolecular N—H \cdots Br hydrogen bond, which creates a stable, planar five-membered ring.^[10] This intramolecular interaction, along with intermolecular N—H \cdots N and N—H \cdots O hydrogen bonds, locks the molecules into a stable crystal lattice, which is expected to contribute to a higher enthalpy of sublimation compared to analogues lacking such interactions.^{[8][9]}

Table 1: Crystallographic Data for 2-Bromo-4-nitroaniline

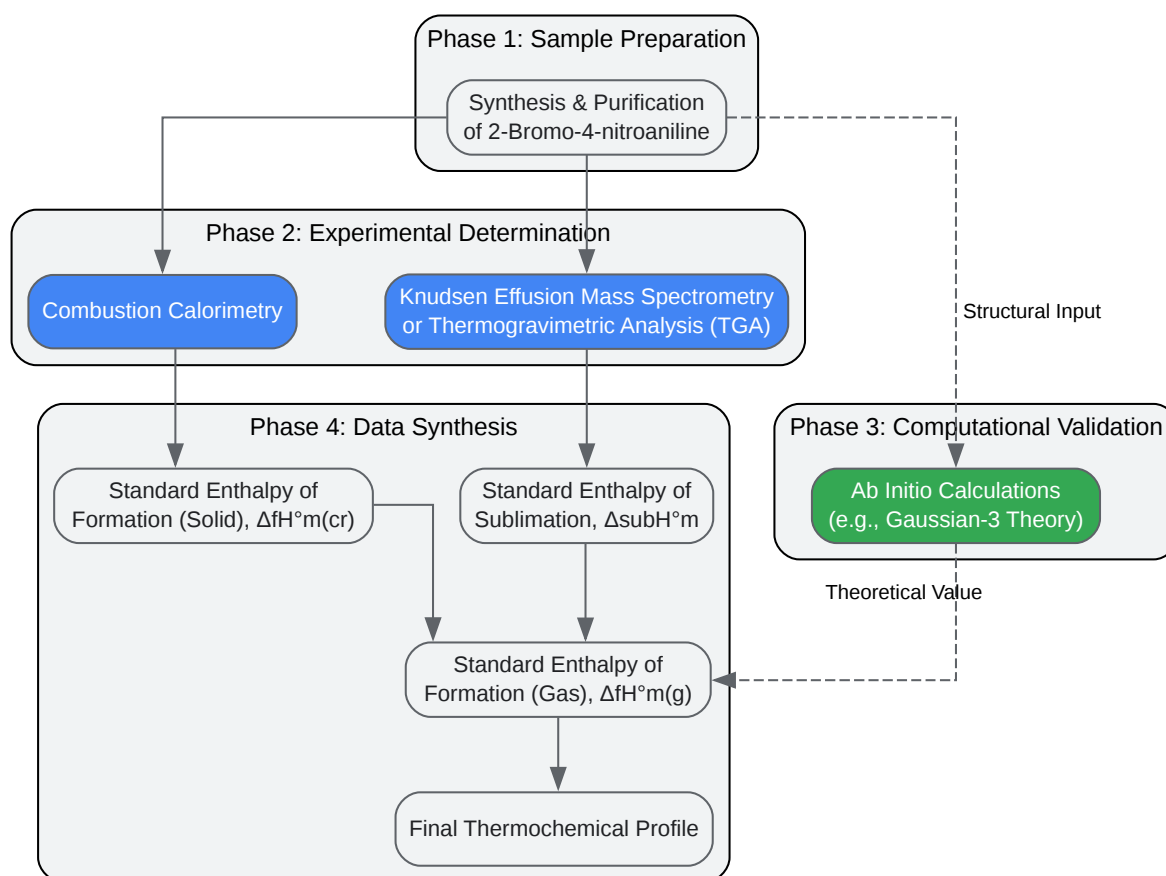
Parameter	Value	Source(s)
Empirical Formula	C ₆ H ₅ BrN ₂ O ₂	[6][7]
Formula Weight	217.03 g/mol	[1][7]
Crystal System	Orthorhombic	[7][8]
Space Group	Pna2 ₁	[7][9]
Unit Cell Dimensions	a = 11.098(3) Å	[6][8]
b = 16.763(4) Å	[6][8]	
c = 3.9540(9) Å	[6][8]	
α, β, γ = 90°	[7]	
Volume (V)	735.6(3) Å ³	[6][8]
Z (Molecules/Unit Cell)	4	[7][8]
Calculated Density	1.960 Mg/m ³	[7][8]
Temperature	296(2) K	[6][8]
Melting Point	104 °C	[1][11]

Determination of Core Thermochemical Parameters: Proposed Methodologies

Direct experimental values for the enthalpy of formation and sublimation of **2-Bromo-4-nitroaniline** are not readily found in current literature. As a Senior Application Scientist, I present the following authoritative protocols as the standard for determining these crucial values.

Workflow for Complete Thermochemical Characterization

The logical flow for determining the thermochemical profile of a compound like **2-Bromo-4-nitroaniline** involves synthesis and purification, followed by parallel experimental and computational analyses, which are then cross-validated.



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Figure 1: Proposed workflow for thermochemical characterization.

Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most reliably determined by measuring its enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.[12] The experiment measures the heat released when the compound is completely burned in an excess of oxygen.

Causality and Experimental Design: A static-bomb calorimeter is chosen to ensure constant volume conditions, from which the change in internal energy (ΔU) is measured.^[12] This is then converted to the change in enthalpy (ΔH). A semi-micro calorimeter is suitable for small sample quantities.^[12] Benzoic acid is the gold standard for calibration due to its well-defined and certified energy of combustion.

Step-by-Step Methodology:

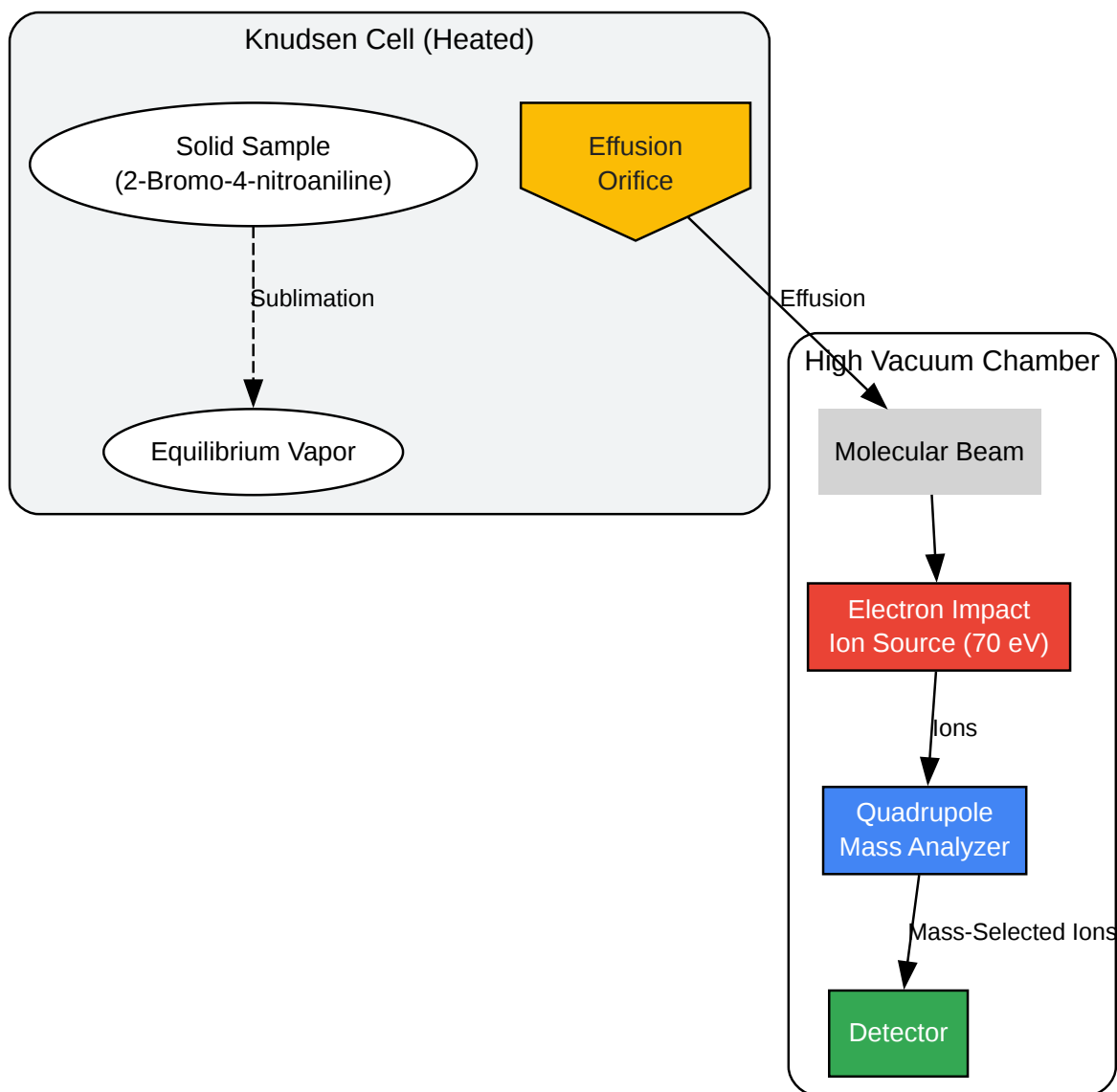
- Calorimeter Calibration:
 - Press a pellet of certified benzoic acid (approx. 1.0 g).
 - Place the pellet in the crucible inside the bomb. Attach a platinum fuse wire.
 - Seal the bomb and pressurize with high-purity oxygen (approx. 30 atm).
 - Place the bomb in the calorimeter, add a precise volume of water to the bucket, and allow the system to reach thermal equilibrium.
 - Ignite the sample and record the temperature change (ΔT) over time.
 - Calculate the energy equivalent of the calorimeter ($C_{\text{calorimeter}}$) using the known energy of combustion of benzoic acid.
- Sample Combustion:
 - Press a pellet of **2-Bromo-4-nitroaniline** (approx. 0.8 g).
 - Repeat the combustion procedure performed for the benzoic acid standard.
 - Record the temperature change (ΔT_{sample}).
- Calculation:
 - Calculate the heat released by the sample combustion: $q_{\text{comb}} = C_{\text{calorimeter}} * \Delta T_{\text{sample}}$.

- Correct for the formation of nitric acid and hydrobromic acid in the final solution (determined by titration).
- Calculate the standard massic energy of combustion (Δ_{cu}°) in J/g.
- Convert to the standard molar enthalpy of combustion (Δ_{cH}°) in kJ/mol.
- Using Hess's Law and the known standard enthalpies of formation for $\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, $\text{HBr}(\text{aq})$, and $\text{HNO}_3(\text{aq})$, calculate the standard molar enthalpy of formation of **2-Bromo-4-nitroaniline** ($\Delta_{\text{fH}}^\circ(\text{cr})$).

Protocol 2: Determination of Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry (KEMS)

The enthalpy of sublimation is the energy required for a substance to transition from solid to gas. KEMS is a highly reliable technique for measuring the very low vapor pressures of solid organic compounds, from which $\Delta_{\text{subH}}^\circ$ can be derived.^{[13][14]}

Causality and Experimental Design: KEMS works by measuring the rate of effusion of a vapor from a temperature-controlled cell through a small orifice into a high-vacuum mass spectrometer.^[14] According to the Clausius-Clapeyron equation, the vapor pressure is exponentially dependent on temperature. By measuring the ion intensity of the parent molecule at various temperatures, a plot of $\ln(I \cdot T)$ vs. $1/T$ can be generated. The slope of this plot is directly proportional to the enthalpy of sublimation.



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Figure 2: Principle of Knudsen Effusion Mass Spectrometry (KEMS).

Step-by-Step Methodology:

- **Sample Preparation:** Load a small quantity (a few milligrams) of crystalline **2-Bromo-4-nitroaniline** into the Knudsen cell.

- System Evacuation: Place the cell in the KEMS system and evacuate to high vacuum (e.g., 10^{-7} mbar).
- Temperature Program: Heat the cell stepwise to a series of stable temperatures (e.g., in the 310 K - 360 K range). Allow the system to equilibrate at each temperature.
- Mass Spectrometry: At each temperature, record the mass spectrum, focusing on the ion intensity (I) of the molecular ion (m/z 216 and 218 for bromine isotopes).
- Data Analysis:
 - Plot $\ln(I \cdot T)$ versus $1/T$ for the data points collected.
 - Perform a linear regression on the data.
 - Calculate the enthalpy of sublimation at the mean temperature ($\Delta_{\text{sub}}H^{\circ}_m(T)$) from the slope of the line (Slope = $-\Delta_{\text{sub}}H^{\circ}_m(T)/R$, where R is the gas constant).
 - Adjust the value to the standard reference temperature of 298.15 K using heat capacity data, which can be estimated if not experimentally available.[\[15\]](#)

Computational Thermochemistry: A Predictive and Validating Tool

In the absence of experimental data, or as a means of validation, ab initio computational methods provide a powerful alternative for predicting thermochemical properties.[\[5\]](#)

Methodology Rationale: High-level composite methods like Gaussian-3 (G3) theory are designed to deliver chemical accuracy (typically within ~ 1 kcal/mol or ~ 4 kJ/mol) for enthalpies of formation.[\[5\]](#) These methods approximate a very high-level quantum chemical calculation by combining results from less computationally expensive calculations, making them feasible for molecules of this size.[\[16\]](#)

Workflow:

- Geometry Optimization: The molecular structure of **2-Bromo-4-nitroaniline** is optimized at a foundational level of theory (e.g., B3LYP/6-31G(d)).

- **Frequency Calculation:** Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of higher-level single-point energy calculations are performed on the optimized geometry.
- **Energy Combination:** The results are combined in a predefined manner, including empirical corrections, to yield a final, highly accurate total electronic energy.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation ($\Delta_f H^\circ_m(g)$) is calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy and adding the known experimental enthalpies of formation of the gaseous atoms.

Summary and Forward Outlook

This guide establishes a clear and authoritative path for the complete thermochemical characterization of **2-Bromo-4-nitroaniline**. The foundation of this understanding is its well-defined crystal structure, which reveals significant intra- and intermolecular interactions that stabilize the solid state.^{[6][8][9]} While a literature gap exists for direct experimental thermochemical values, we have detailed the gold-standard methodologies—bomb calorimetry for enthalpy of formation and KEMS for enthalpy of sublimation—that will yield these critical data points.

By integrating these rigorous experimental approaches with high-level computational predictions, researchers and drug development professionals can build a complete, reliable, and actionable thermochemical profile for **2-Bromo-4-nitroaniline**. This ensures safer chemical processing, informs formulation strategies, and contributes valuable data to the broader scientific community.

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